Cas no 120901-48-6 (Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI))

Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI) structure
120901-48-6 structure
Productnaam:Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI)
CAS-nummer:120901-48-6
MF:C28H26N2O11
MW:566.512848377228
CID:235633
PubChem ID:129303

Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI)
    • (1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl) 2-methylpropanoate
    • 3-O-isobutyrylkinamycin C
    • Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-me...
    • Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carb
    • (1S,3S,4S)-1,2,4-tris(acetyloxy)-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate
    • Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo(b)carbazol-4-yl ester, (1S-(1alpha,2beta,3alpha,4alpha))-
    • 1,2,4-Tris(acetyloxy)-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate
    • DTXSID30923591
    • 120901-48-6
    • [(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
    • Inchi: InChI=1S/C28H26N2O11/c1-11(2)27(37)41-28(40-15(6)33)12(3)24(38-13(4)31)25(39-14(5)32)20-19-21(30(10-29)26(20)28)23(36)18-16(22(19)35)8-7-9-17(18)34/h7-9,11-12,24-25,34H,1-6H3/t12-,24?,25-,28-/m0/s1
    • InChI-sleutel: HBEPDPXCRYTVGE-UAVNIJPGSA-N
    • LACHT: CC(C(O[C@]1([C@@H](C)C(OC(=O)C)[C@@H](OC(=O)C)C2C3C(=O)C4=CC=CC(O)=C4C(=O)C=3N(C#N)C1=2)OC(=O)C)=O)C

Berekende eigenschappen

  • Exacte massa: 566.15368
  • Monoisotopische massa: 566.15365965g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1210
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 188Ų
  • XLogP3: 3.1

Experimentele eigenschappen

  • PSA: 188.29

Artikelen aanbevelen

Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk